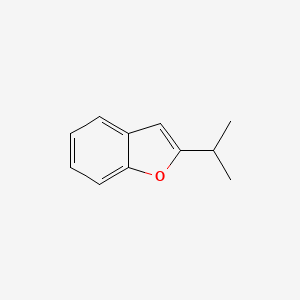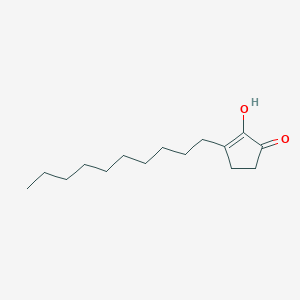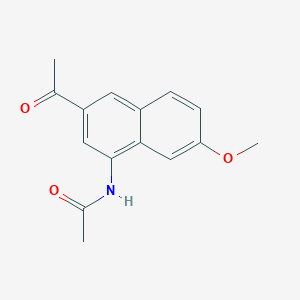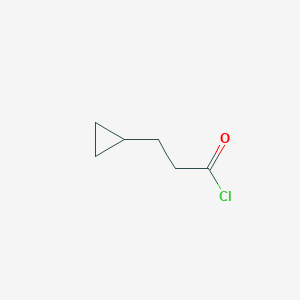
2-Isopropylbenzofuran
Overview
Description
2-Isopropylbenzofuran, also known as 2-IPBF, is a chemical compound that belongs to the benzofuran family. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-Isopropylbenzofuran is not fully understood. However, it has been suggested that it may act as a dopamine receptor agonist, which could explain its potential therapeutic effects on neurological disorders. Additionally, 2-Isopropylbenzofuran has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its potential anti-inflammatory effects.
Biochemical and Physiological Effects
Studies have shown that 2-Isopropylbenzofuran has a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which could explain its potential therapeutic effects on neurological disorders. Additionally, 2-Isopropylbenzofuran has been shown to reduce oxidative stress and inflammation, which could explain its potential anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Isopropylbenzofuran in lab experiments is its unique chemical structure, which allows for a variety of potential applications. Additionally, the synthesis method for 2-Isopropylbenzofuran has been optimized to produce high yields of pure product with minimal impurities. However, one limitation of using 2-Isopropylbenzofuran in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several potential future directions for research on 2-Isopropylbenzofuran. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could explore the potential anti-inflammatory and antioxidant effects of 2-Isopropylbenzofuran. Finally, research could investigate the potential toxicity of 2-Isopropylbenzofuran and develop methods to mitigate any potential risks.
Scientific Research Applications
2-Isopropylbenzofuran has been used in various scientific research applications, including drug discovery, neuropharmacology, and medicinal chemistry. It has been shown to have potential therapeutic effects on neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 2-Isopropylbenzofuran has been investigated for its potential as an anti-inflammatory and antioxidant agent.
properties
IUPAC Name |
2-propan-2-yl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBZLXHSUKNNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447979 | |
| Record name | 2-isopropylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylbenzofuran | |
CAS RN |
28748-41-6 | |
| Record name | 2-isopropylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate](/img/structure/B1624674.png)


![2-(1-(7-(4-Bromo-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetic acid](/img/structure/B1624682.png)


![N2-Phenyl-N7-(3,4,5-trimethoxybenzyl)thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624687.png)
![3-Phenyl-1-(pyridin-2-yl)-5H-indeno[1,2-c]pyridine](/img/structure/B1624689.png)




